molecular formula C12H15NO4 B5773777 ethyl 2-[(methoxyacetyl)amino]benzoate

ethyl 2-[(methoxyacetyl)amino]benzoate

Cat. No.: B5773777
M. Wt: 237.25 g/mol
InChI Key: HSMMEMZHOUCNPB-UHFFFAOYSA-N
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Description

Ethyl 2-[(methoxyacetyl)amino]benzoate is an ester derivative featuring a benzoate core substituted with a methoxyacetyl amino group at the ortho position. This compound is characterized by its hybrid structure, combining aromatic, ester, and amide functionalities.

Properties

IUPAC Name

ethyl 2-[(2-methoxyacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-17-12(15)9-6-4-5-7-10(9)13-11(14)8-16-2/h4-7H,3,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMMEMZHOUCNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(methoxyacetyl)amino]benzoate typically involves the following steps:

    Starting Material: The synthesis begins with 2-aminobenzoic acid.

    Acylation: The amino group of 2-aminobenzoic acid is acylated using methoxyacetyl chloride in the presence of a base such as pyridine to form 2-[(methoxyacetyl)amino]benzoic acid.

    Esterification: The carboxylic acid group of 2-[(methoxyacetyl)amino]benzoic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using bulk reactors for the acylation and esterification steps to handle large quantities of reactants.

    Catalysts and Solvents: Employing efficient catalysts and solvents to optimize reaction conditions and yield.

    Purification: Utilizing purification techniques such as recrystallization and distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(methoxyacetyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Forms various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 2-[(methoxyacetyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[(methoxyacetyl)amino]benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as inflammation or microbial growth.

Comparison with Similar Compounds

2-(2-Ethoxy-2-oxoacetamido)benzoic acid

  • Structure : Differs by replacing the ethyl ester group with a carboxylic acid (–COOH) at the benzylic position.
  • Physical Properties: Molecular formula: C₁₁H₁₁NO₅; Molecular weight: 237.21 g/mol . Crystallographic Triclinic crystal system (space group P1), with unit cell parameters a = 4.8774 Å, b = 9.470 Å, c = 12.719 Å. Hydrogen bonding (O–H⋯O and C–H⋯O) stabilizes the planar molecular geometry .
  • Reactivity/Applications: The carboxylic acid group enhances hydrogen-bonding capacity, making it suitable for crystallographic studies and coordination chemistry. However, reduced solubility in non-polar solvents compared to the ethyl ester analogue limits its utility in organic synthesis .

Ethyl 2-Methoxybenzoate

  • Structure: Lacks the methoxyacetyl amino group; instead, a simple methoxy (–OCH₃) substituent is present at the ortho position.
  • Physical Properties: Molecular formula: C₁₀H₁₂O₃; Molecular weight: 180.20 g/mol . Solubility: Highly soluble in ethanol; melting point and refractive index align with simpler aromatic esters .
  • Applications: Widely used as a flavoring agent in food industries (JECFA/FCC compliance) due to its low toxicity and stability. The absence of the amide group reduces its utility in drug design compared to ethyl 2-[(methoxyacetyl)amino]benzoate .

Ethyl 4-(Dimethylamino) Benzoate

  • Structure: Features a dimethylamino (–N(CH₃)₂) group at the para position instead of the methoxyacetyl amino group.
  • Reactivity: Demonstrates higher reactivity in photopolymerization reactions compared to methacrylate derivatives. For instance, in resin cements, it achieves a 15–20% higher degree of conversion than 2-(dimethylamino) ethyl methacrylate .
  • Applications: Preferred in dental resins for its superior physical properties (e.g., tensile strength) and compatibility with co-initiators like camphorquinone (CQ) .

Methyl 2-[(Ethoxycarbonyl)Amino]Benzoate

  • Structure : Substitutes the methoxyacetyl group with an ethoxycarbonyl (–OCOOC₂H₅) moiety.
  • Physical Properties: Molecular formula: C₁₁H₁₃NO₄; Molecular weight: 223.23 g/mol . Boiling point: 291.1°C at 760 mmHg; melting point: -44°C .
  • Applications : Primarily used in research settings (e.g., as a synthetic intermediate). The ethoxycarbonyl group offers hydrolytic stability under acidic conditions, contrasting with the more reactive methoxyacetyl group .

Ethyl 2-[(2-Cyanoacetyl)Amino]Benzoate

  • Structure: Replaces the methoxy group with a cyano (–CN) substituent on the acetyl moiety.
  • Reactivity: The electron-withdrawing cyano group enhances electrophilicity, facilitating nucleophilic substitution reactions.
  • Applications : Serves as a key intermediate in pharmaceutical synthesis (e.g., cephalosporin antibiotics) due to its compatibility with heterocyclic coupling reactions .

Key Research Findings

  • Synthetic Flexibility: Methoxyacetyl-substituted benzoates (e.g., this compound) are synthesized via β-ketoester intermediates, with yields influenced by alcohol choice and reaction conditions .
  • Structure-Property Relationships: The methoxyacetyl group enhances solubility in polar aprotic solvents (e.g., DMF) compared to cyano or ethoxycarbonyl derivatives, which are more lipophilic .
  • Biological Relevance: Amide-containing analogues (e.g., this compound) show promise in medicinal chemistry due to their ability to participate in hydrogen bonding, a critical factor in drug-receptor interactions .

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